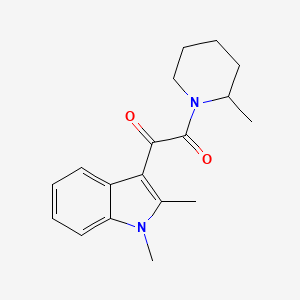
1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione, also known as DMDD, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. DMDD is a synthetic compound that belongs to the class of indole-based compounds. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Anticancer Activity Evaluation Compounds structurally related to 1-(1,2-dimethyl-1H-indol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione have been synthesized and their structures confirmed via various spectroscopic methods. These derivatives have demonstrated moderate to potent anticancer activities against several cancer cell lines, highlighting their potential as novel anticancer agents (Jiang, Xu, & Wu, 2016).
Neuroprotective and Antioxidant Effects Research on derivatives of the compound has indicated significant binding affinity at nanomolar concentrations in assays related to GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. Notably, specific derivatives have shown both neuroprotective and antioxidant effects, suggesting these compounds could serve as prototypes for novel 'dual target' neuroprotective agents (Gitto et al., 2014).
One-Pot Synthesis Techniques A series of related derivatives have been successfully synthesized through a one-pot reaction technique under microwave heating without a catalyst. This method offers advantages such as short reaction times, high yields, and environmental friendliness, suitable for both aliphatic and aromatic monoaldehyde, as well as aromatic dialdehyde (Hua et al., 2005).
Antimicrobial Activity Screening Novel derivatives linked to 1H-indole-2,3-dione have been synthesized and screened for antimicrobial properties. Some of these compounds exhibited moderate inhibitory activity against Candida albicans and Staphylococcus aureus, underscoring their potential in developing new antimicrobial agents (Ramadan, Rasheed, & El Ashry, 2019).
Marine Natural Products The compound has been isolated as a bisindole alkaloid from marine sponges, along with other indole derivatives, suggesting its presence in natural sources and potential biological activities (McKay et al., 2002).
Propiedades
IUPAC Name |
1-(1,2-dimethylindol-3-yl)-2-(2-methylpiperidin-1-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-12-8-6-7-11-20(12)18(22)17(21)16-13(2)19(3)15-10-5-4-9-14(15)16/h4-5,9-10,12H,6-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXKKGGRTGSMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxybenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2984644.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)propionamide](/img/structure/B2984645.png)
![[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol](/img/structure/B2984646.png)
![2-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/no-structure.png)
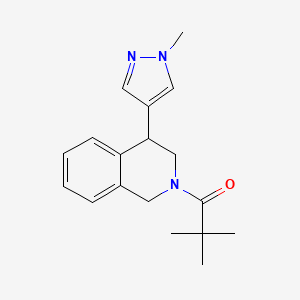
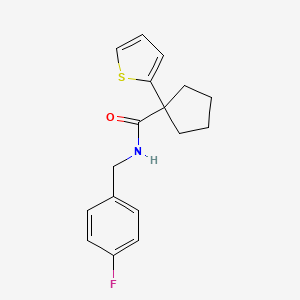
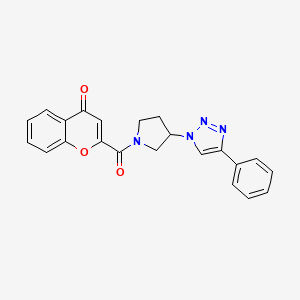
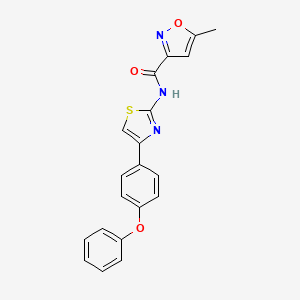

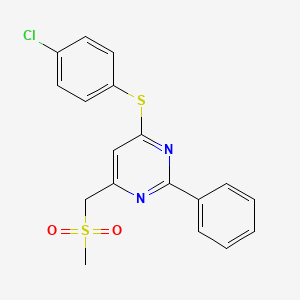
![2-(methylthio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2984661.png)
![7-[(2-Chlorophenyl)methyl]-8-heptylsulfanyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2984663.png)
![ethyl 2-(2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2984665.png)
![methyl 4-(2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2984667.png)